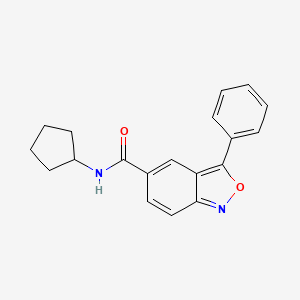

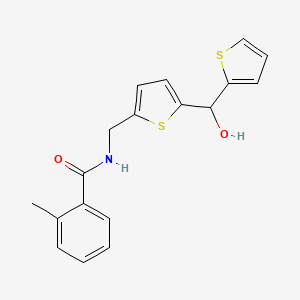

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods . For instance, a new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . Another method reported a facile synthesis of 2-amino benzoxazole by a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to acquire a 45–60% yield .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Aplicaciones Científicas De Investigación

Benzoxazoles in Supramolecular Chemistry

Benzoxazoles, including derivatives like N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide, are pivotal in supramolecular chemistry. Their simple structure and wide accessibility, combined with a deep understanding of their supramolecular self-assembly behavior, allow these compounds to be utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly notable, as is their multivalent nature which drives applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Drug Discovery

Benzoxazoles, including structurally related compounds to this compound, serve as key scaffolds in medicinal chemistry due to their diverse pharmacological applications. These compounds have been explored for their potential in drug discovery, particularly in the development of new drugs with a broad range of biological activities. The emphasis on synthetic routes for derivatives like 1,4-disubstituted 1,2,3-triazoles, which share similarities in heterocyclic structure and synthetic strategies with benzoxazoles, underscores the importance of these compounds in pharmaceutical chemistry and their broad spectrum of biological activities (Kaushik et al., 2019).

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants and their implications across various fields, including the analysis of benzoxazoles, is of major interest. The critical presentation of tests used to determine antioxidant activity showcases the relevance of benzoxazoles in this domain. This highlights the importance of these compounds in understanding the kinetics or equilibrium states of reactions involving antioxidants, underscoring their potential in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Applications in Organic Synthesis

Benzoxazoles, by extension, including this compound, are extensively used in organic synthesis for constructing carbo- and heterocyclic compounds. Their utility in radical cyclizations, a method widely adopted in organic synthesis for the construction of complex molecular frameworks, indicates their significance in the synthesis of physiologically active compounds. This review summarizes studies on the control of regiochemistry in radical cyclizations, presenting a methodological perspective that could be relevant to the synthesis and application of this compound (Ishibashi & Tamura, 2004).

Mecanismo De Acción

Target of Action

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold, which is present in this compound, allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

This compound, as a benzoxazole derivative, may affect various biochemical pathways. Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of benzoxazole derivatives, in general, are crucial for their bioavailability and therapeutic effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Like other benzoxazole derivatives, its action, efficacy, and stability may be influenced by various environmental factors .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives are known to interact efficiently with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Molecular Mechanism

Benzoxazole derivatives have been shown to exhibit inhibitory effects against DNA topoisomerases I and IIα .

Propiedades

IUPAC Name |

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(20-15-8-4-5-9-15)14-10-11-17-16(12-14)18(23-21-17)13-6-2-1-3-7-13/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPMQTPUFBRWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2693293.png)

![3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693297.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2693304.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2693306.png)

![Phenyl-[4-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazole-5-carbonyl]phenyl]methanone](/img/structure/B2693307.png)

![(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2693314.png)